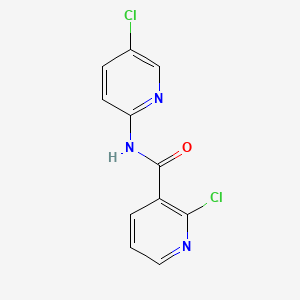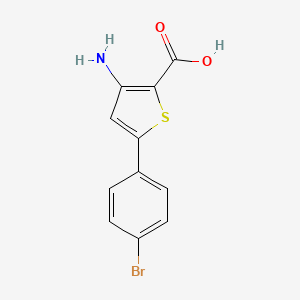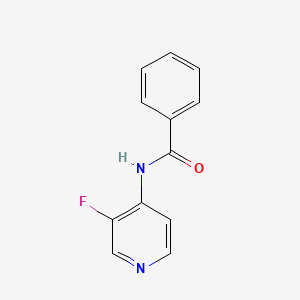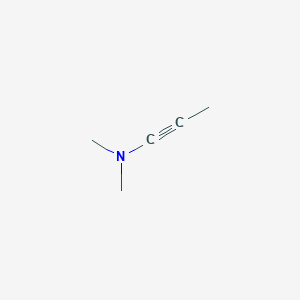
1-Propyn-1-amine, N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyn-1-amine, N,N-dimethyl- is an organic compound with the molecular formula C5H9N and a molecular weight of 83.13 g/mol . It is also known by other names such as N,N-Dimethyl-2-propyn-1-amine and 3-Dimethylamino-1-propyne . This compound is characterized by the presence of a propynyl group attached to a dimethylamine moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
1-Propyn-1-amine, N,N-dimethyl- can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with dimethylamine in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-Propyn-1-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under appropriate conditions.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propyn-1-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propyn-1-amine, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The propynyl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
1-Propyn-1-amine, N,N-dimethyl- can be compared with other similar compounds such as:
2-Propyn-1-amine, N,N-dimethyl-: This compound has a similar structure but differs in the position of the propynyl group.
N,N-Dimethyl-2-propyn-1-amine: Another closely related compound with similar chemical properties. The uniqueness of 1-Propyn-1-amine, N,N-dimethyl- lies in its specific reactivity and applications, which may differ from those of its analogs.
Propriétés
Numéro CAS |
19006-23-6 |
|---|---|
Formule moléculaire |
C5H9N |
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
N,N-dimethylprop-1-yn-1-amine |
InChI |
InChI=1S/C5H9N/c1-4-5-6(2)3/h1-3H3 |
Clé InChI |
LDYUIVOAQFHBIO-UHFFFAOYSA-N |
SMILES canonique |
CC#CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


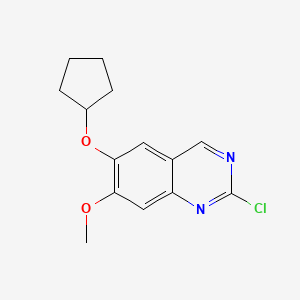




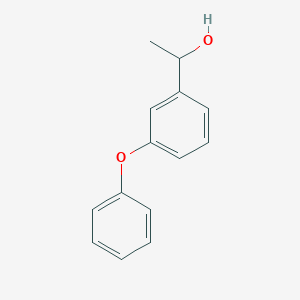
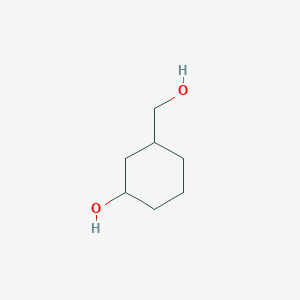


![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid](/img/structure/B8747779.png)
